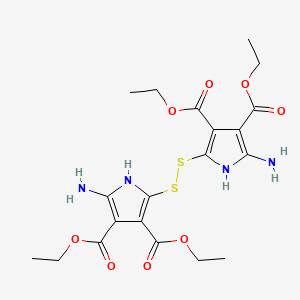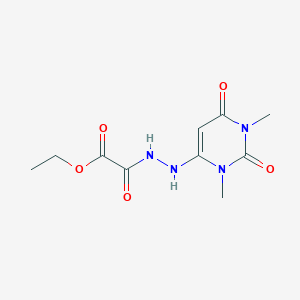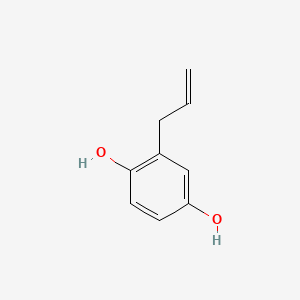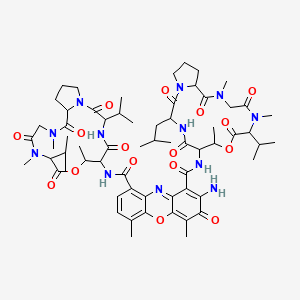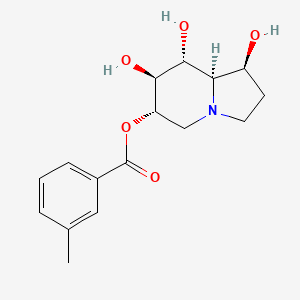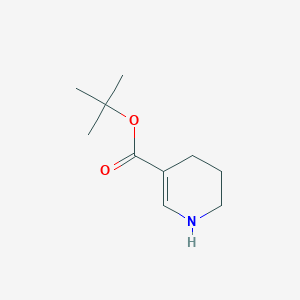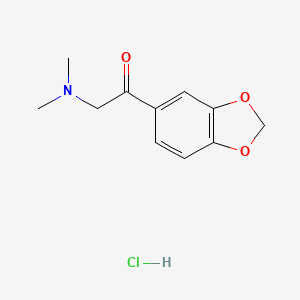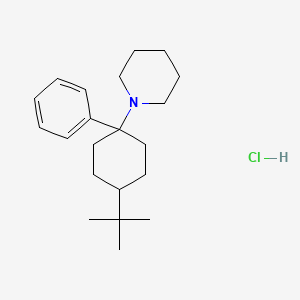
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: is a chemical compound with the molecular formula C21H33N.ClH and a molecular weight of 336.01 . It is known for its unique structure, which includes a piperidine ring substituted with a 4-tert-butyl-1-phenylcyclohexyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride typically involves the reaction of piperidine with 4-tert-butyl-1-phenylcyclohexyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogenated compounds, organic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives.
Substitution: Functionalized derivatives with various substituents.
Aplicaciones Científicas De Investigación
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis, it is used to study reaction mechanisms and develop new synthetic pathways.
Biology: It is employed in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research on this compound includes its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or enzyme inhibition.
Comparación Con Compuestos Similares
Piperidine, 1-(4-tert-butyl-1-phenylcyclohexyl)-, hydrochloride: can be compared to other piperidine derivatives, such as:
Uniqueness: The presence of the 4-tert-butyl group in this compound imparts unique steric and electronic properties, distinguishing it from other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior.
Propiedades
Número CAS |
21594-80-9 |
|---|---|
Fórmula molecular |
C21H34ClN |
Peso molecular |
336.0 g/mol |
Nombre IUPAC |
1-(4-tert-butyl-1-phenylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C21H33N.ClH/c1-20(2,3)18-12-14-21(15-13-18,19-10-6-4-7-11-19)22-16-8-5-9-17-22;/h4,6-7,10-11,18H,5,8-9,12-17H2,1-3H3;1H |
Clave InChI |
AXRGSPBHAQOVBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


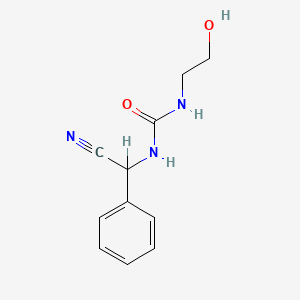
![1-[(3R,4S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12805851.png)
![Benzene-1,3,5-triyltris[(2-methylaziridin-1-yl)methanone]](/img/structure/B12805852.png)
![6-ethyl-3,5,6,7,8,8a-hexahydro-1H-[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12805855.png)
![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)

